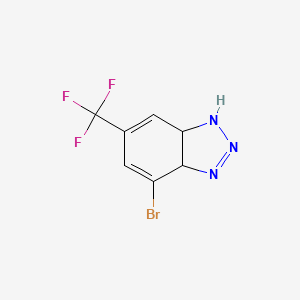

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- is a heterocyclic compound with the molecular formula C7H3BrF3N3. This compound is characterized by the presence of a benzotriazole ring substituted with a bromine atom at the 4th position and a trifluoromethyl group at the 6th position. It is known for its unique physicochemical properties and has found applications in various fields of scientific research and industry .

準備方法

The synthesis of 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 1H-benzotriazole.

Bromination: The bromination of 1H-benzotriazole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

化学反応の分析

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties

作用機序

The mechanism of action of 1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the specific biological system. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- can be compared with other benzotriazole derivatives such as:

1H-Benzotriazole, 4-chloro-6-(trifluoromethyl)-: Similar in structure but with a chlorine atom instead of bromine.

1H-Benzotriazole, 4-bromo-6-(methyl)-: Similar in structure but with a methyl group instead of a trifluoromethyl group.

1H-Benzotriazole, 4-bromo-6-(difluoromethyl)-: Similar in structure but with a difluoromethyl group instead of a trifluoromethyl group.

生物活性

1H-Benzotriazole, 4-bromo-6-(trifluoromethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of 1H-Benzotriazole Derivatives

Benzotriazoles are a class of heterocyclic compounds that have garnered attention for their potential as bioactive agents. The presence of various substituents, such as bromine and trifluoromethyl groups, can significantly influence their biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzotriazole derivatives indicates that modifications at specific positions can enhance their biological efficacy. For instance, the trifluoromethyl group at the C-6 position has been associated with increased antibacterial activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Antimicrobial Activity

1H-Benzotriazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a trifluoromethyl substituent exhibit potent activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some key findings:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4-Bromo-6-(trifluoromethyl)-1H-benzotriazole | 12.5-25 | Antibacterial (MRSA) |

| N-benzenesulfonylbenzotriazole | 25 | Antiprotozoal (T. cruzi) |

| 1H-benzotriazole | >1600 | Antimicrobial Reference |

Antiviral Activity

Studies have shown that certain derivatives of benzotriazole exhibit antiviral properties, particularly against Flaviviridae family viruses such as Hepatitis C virus (HCV). The N-alkyl derivatives of benzotriazole demonstrated significant inhibitory activity against HCV helicase with IC50 values around 6.5 μM when DNA was used as a substrate . However, this activity was notably reduced when RNA substrates were employed.

Study on Trypanosoma cruzi

A notable study investigated the effects of N-benzenesulfonylbenzotriazole on Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated a dose-dependent inhibitory effect on epimastigote forms, with a reduction in parasite numbers by approximately 64% at a concentration of 50 μg/mL after 72 hours . This highlights the potential of benzotriazole derivatives as therapeutic agents against parasitic infections.

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of benzotriazole derivatives. For example, acute oral toxicity studies reported LD50 values ranging from 720 to over 1600 mg/kg in various animal models, indicating a moderate level of toxicity . Observed sublethal signs included decreased physical activity and signs of sedation.

The mechanism by which benzotriazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, they may inhibit key enzymes involved in pathogen metabolism or interfere with nucleic acid synthesis in viruses . The presence of halogen substituents enhances binding affinity and selectivity towards these targets.

特性

IUPAC Name |

4-bromo-6-(trifluoromethyl)-3a,7a-dihydro-1H-benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N3/c8-4-1-3(7(9,10)11)2-5-6(4)13-14-12-5/h1-2,5-6H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWHKOVZWVINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2C1NN=N2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。